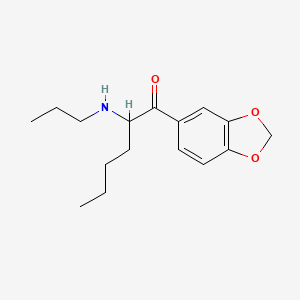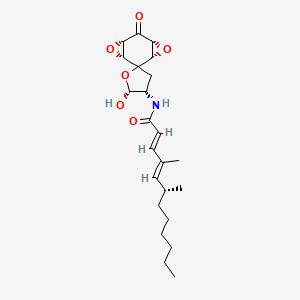
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione is a compound with the molecular formula C23H33NO6 and a molecular weight of 419.511 g/mol . It is categorized under GABA receptors and is associated with various neurological research areas, including pain and inflammation, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, addiction, stroke, and anticonvulsants/anti-epileptics .
Preparation Methods
The synthetic routes and reaction conditions for (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione are not explicitly detailed in the available sourcesIndustrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .
Chemical Reactions Analysis
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and research studies.
Biology: It is studied for its effects on GABA receptors and its potential role in neurotransmission and nociception.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and anxiety.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione involves its interaction with GABA receptors. It modulates the activity of these receptors, which play a crucial role in neurotransmission and the regulation of various neurological functions. The molecular targets and pathways involved include the GABAergic system and related signaling pathways .
Comparison with Similar Compounds
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: This compound has a similar diazecane ring structure but may differ in the position or type of substituents.
The uniqueness of this compound lies in its specific configuration and the presence of isobutyl groups at the 4 and 9 positions, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H33NO6 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
InChI Key |
JHTWWPWUODMKEO-BPILEAOSSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



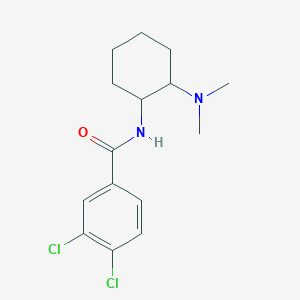
![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
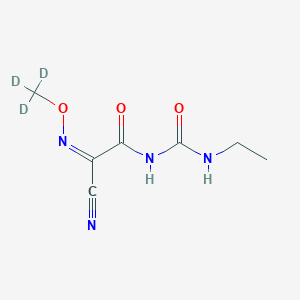

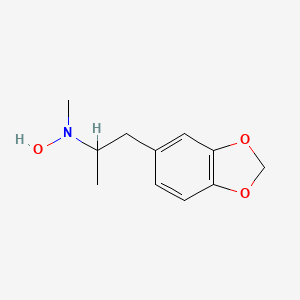
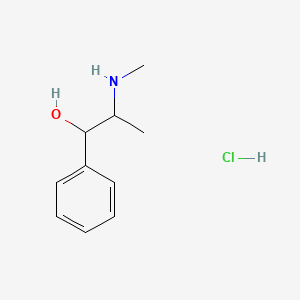

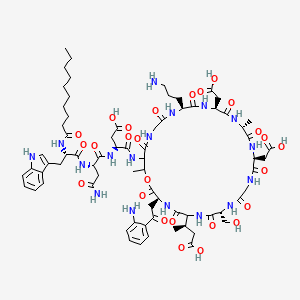
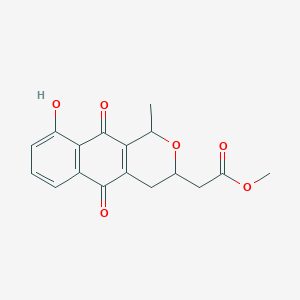
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)

